molecular formula C29H48N7O18P3S B1251529 (1-hydroxycyclohexyl)acetyl-CoA

(1-hydroxycyclohexyl)acetyl-CoA

Cat. No.: B1251529
M. Wt: 907.7 g/mol
InChI Key: PWNCFVRYBIYOCK-SVHODSNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-hydroxycyclohexyl)acetyl-CoA is a 3-hydroxyacyl-CoA having (1-hydroxycyclohexyl)acetyl as the S-acyl group. It derives from a (1-hydroxycyclohexyl)acetic acid and a coenzyme A. It is a conjugate acid of a this compound(4-).

Scientific Research Applications

Inhibition and Enzyme Activity

  • Acetyl-CoA carboxylase, involved in fatty acid biosynthesis, is inhibited by specific herbicides. This inhibition suggests acetyl-CoA carboxylase as a potential target for these herbicides (Secor & Cseke, 1988).

Central Metabolic Intermediate and Signaling Molecule

  • Acetyl-CoA serves as a central metabolic intermediate reflecting the cell's energetic state. It influences multiple enzyme activities and controls key cellular processes including energy metabolism and gene expression via epigenetic regulation (Pietrocola et al., 2015).

Role in Metabolic Engineering

  • Acetyl-CoA is pivotal in microbial central carbon metabolism and is used for producing molecules of biotechnological relevance. Strategies to increase acetyl-CoA production in microbial cells are of interest for enhancing product titers (Krivoruchko et al., 2015).

Non-invasive Assessment in Vivo

  • A novel method has been developed for non-invasively detecting variations in hepatic acetyl-CoA content. This method uses β-hydroxybutyrate turnover as a surrogate marker (Perry et al., 2017).

Application in Precursor Biosynthesis

  • Acetyl CoA synthetase (Acs) plays a crucial role in the continuous supply of acetyl CoA, a key precursor for synthesizing various metabolites. The immobilization of Acs on microgels enhances its biocatalytic efficiency, suggesting its potential application in precursor biosynthesis (Dubey et al., 2015).

Properties

Molecular Formula

C29H48N7O18P3S

Molecular Weight

907.7 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-(1-hydroxycyclohexyl)ethanethioate

InChI

InChI=1S/C29H48N7O18P3S/c1-28(2,23(40)26(41)32-9-6-18(37)31-10-11-58-19(38)12-29(42)7-4-3-5-8-29)14-51-57(48,49)54-56(46,47)50-13-17-22(53-55(43,44)45)21(39)27(52-17)36-16-35-20-24(30)33-15-34-25(20)36/h15-17,21-23,27,39-40,42H,3-14H2,1-2H3,(H,31,37)(H,32,41)(H,46,47)(H,48,49)(H2,30,33,34)(H2,43,44,45)/t17-,21-,22-,23+,27-/m1/s1

InChI Key

PWNCFVRYBIYOCK-SVHODSNWSA-N

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC4(CCCCC4)O)O

SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC4(CCCCC4)O)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC4(CCCCC4)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-hydroxycyclohexyl)acetyl-CoA
Reactant of Route 2
(1-hydroxycyclohexyl)acetyl-CoA
Reactant of Route 3
(1-hydroxycyclohexyl)acetyl-CoA
Reactant of Route 4
(1-hydroxycyclohexyl)acetyl-CoA
Reactant of Route 5
(1-hydroxycyclohexyl)acetyl-CoA
Reactant of Route 6
(1-hydroxycyclohexyl)acetyl-CoA

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